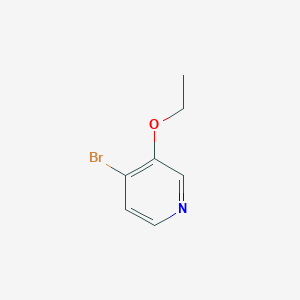

4-Bromo-3-ethoxypyridine

Overview

Description

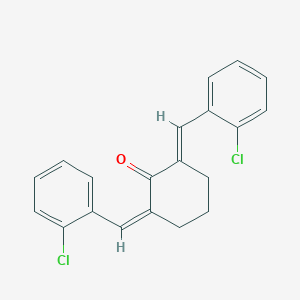

4-Bromo-3-ethoxypyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aminations of Bromo-Derivatives : 4-Bromo-3-ethoxypyridine undergoes amination with potassium amide in liquid ammonia, leading to the formation of 2-amino-4-ethoxypyridine and other byproducts. This process possibly involves intermediates like 3,5-dibromo-4-ethoxypyridine and 5-bromo-4-ethoxy-2,3-pyridyne (Pieterse & Hertog, 2010).

Reactions with Lithium Piperidide : When this compound reacts with lithium piperidide in piperidine, the substituents in the 2,4 or 6 positions are replaced by piperidino groups without rearrangement. This results in the formation of 2,4-dipiperidinopyridine as an additional product (Plas, Hijwegen, & Hertog, 2010).

Behavior with Hydrochloric Acid : Heating bromo-derivatives of 3-ethoxypyridine with aqueous hydrochloric acid leads to the formation of chloro-hydroxypyridines and dihydroxypyridines. This indicates a substitution reaction where the bromine atom is replaced (Hertog & Bruyn, 2010).

Preparation of 3-Acetylamino-5-ethoxypyridine : 3,5-Dibromopyridine can be converted to 3-acetylamino-5-ethoxypyridine via a series of reactions involving sodium ethylate, ammonia, and acetic anhydride. This demonstrates the potential for synthesizing complex organic compounds (Hertog, Falter, & Linde, 1948).

Synthesis of 2-Amino-5-ethoxypyridine : Starting from 3-ethoxypyridine, 2-amino-5-ethoxypyridine can be synthesized. This process showcases the utility of this compound in the synthesis of aminopyridine derivatives (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).

Tautomerism in Bromination : Studies on tautomerism reveal that bromination of certain pyridine derivatives leads to bromine entering specific positions, depending on the structure of the substrates. This highlights the reactivity and positional specificity in halogenation reactions (Kolder & Hertog, 2010).

Safety and Hazards

Future Directions

While specific future directions for 4-Bromo-3-ethoxypyridine were not found in the search results, brominated pyridines are important building blocks in organic synthesis and medicinal chemistry. Therefore, the development of new synthetic methods and applications for these compounds is a potential area of future research .

Properties

IUPAC Name |

4-bromo-3-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-2-10-7-5-9-4-3-6(7)8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZIZYMZDAFOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

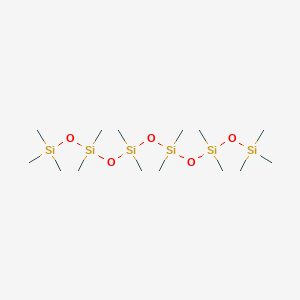

CCOC1=C(C=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634095 | |

| Record name | 4-Bromo-3-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17117-21-4 | |

| Record name | 4-Bromo-3-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetic acid](/img/structure/B90747.png)

![Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-](/img/structure/B90766.png)